N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide
Description
N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide is a heterocyclic organic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a pentanamide chain at position 3.
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-3-4-5-12(18)15-14-16-13(17-20-14)10-6-8-11(19-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,15,16,17,18) |
InChI Key |
JXXQFECDEGCJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide typically involves the reaction of 4-anisidine with pentanoic acid under specific conditions. The process begins with the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and safety in production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide has several scientific research applications, including:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex molecules, contributing to the development of new materials and compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide involves its interaction with specific molecular targets and pathways. For instance, its anthelmintic properties are attributed to its ability to disrupt the metabolic processes of parasitic worms, leading to their death. The compound may interact with enzymes or receptors critical for the parasite’s survival, thereby inhibiting their function and causing cellular damage .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural or functional similarities with N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide:
Key Structural Insights :
- Thiadiazole vs. Benzamide : The albendazole-derived N-(4-methoxyphenyl)pentanamide lacks the thiadiazole ring, suggesting that structural simplification retains anthelmintic activity but may alter target specificity .
- Heterocyclic Diversity : CF2-CF4 compounds (isoxazole/thiazole) and triazole derivatives () highlight the role of sulfur/nitrogen-containing rings in modulating electronic properties and binding affinity .
Drug-Likeness and Pharmacokinetics
Comparative drug-likeness parameters (Table 2):
Analysis :
- Polar Surface Area (PSA) : The target compound’s higher PSA (~80 Ų) compared to N-(4-methoxyphenyl)pentanamide (65.5 Ų) suggests reduced passive diffusion but improved solubility .
- Lipophilicity (LogP) : The pentanamide chain increases LogP slightly, balancing membrane permeability and solubility.
Biological Activity
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pentanamide is a compound of increasing interest in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C14H17N3O2S
- Molecular Weight : 291.37 g/mol
- CAS Number : 898484-25-8
- Structure :
Synthesis
The synthesis of this compound involves the reaction of 4-methoxyphenyl and pentanoic acid derivatives under controlled conditions to yield the target compound. The process has been optimized to enhance yield and purity.
Antiparasitic Activity
Recent studies have demonstrated that this compound exhibits significant antiparasitic activity against Toxocara canis, a common nematode affecting both animals and humans. The compound was evaluated in vitro, showing a time- and concentration-dependent reduction in the viability of the nematode larvae:
| Concentration (μM) | Time (hours) | % Mortality |
|---|---|---|
| 50 | 24 | 50 |
| 50 | 48 | 100 |
| 50 | 72 | 100 |
The results indicate that while the compound is effective, it has a slower onset of action compared to traditional anthelmintics like albendazole, which shows immediate effects within 24 hours .
Cytotoxicity Profile
In terms of cytotoxicity, this compound demonstrates a favorable profile. When tested on human (SH-SY5Y) and monkey (Vero) cell lines at concentrations significantly higher than those required for antiparasitic activity (250 and 500 μM), it exhibited lower cytotoxicity compared to albendazole:
| Compound | Cell Line | Concentration (μM) | % Viability Reduction |
|---|---|---|---|
| Albendazole | SH-SY5Y | 250 | ~30% |
| Albendazole | Vero | 500 | ~50% |
| This compound | SH-SY5Y | 250 | <10% |
| This compound | Vero | 500 | <10% |
This selectivity indicates its potential as a safer alternative in treating parasitic infections without significant toxicity to human cells .
The mechanism by which this compound exerts its antiparasitic effects is believed to involve disruption of metabolic processes in the parasites. Studies suggest that it may inhibit specific enzymatic pathways critical for the survival of Toxocara canis larvae.
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies indicate that this compound has favorable drug-likeness characteristics. It is predicted to permeate the blood-brain barrier (BBB), enhancing its potential for treating central nervous system-related parasitic infections. The compound also demonstrates a suitable profile for oral bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
